The synthesis of 3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid typically involves the oxidation of steroidal ketones. One notable method includes the transformation of progesterone through a series of reactions that incorporate oxidizing agents such as oxone. The process can be described as follows:
The molecular structure of 3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid features a steroid backbone characterized by four fused carbon rings. Key structural data include:
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and ketones:
These reactions are significant for synthesizing analogs or derivatives that may have enhanced biological activity or different pharmacological properties .
The mechanism of action for 3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid primarily involves its interaction with hormone receptors due to its structural similarity to natural steroids like progesterone. Upon binding to these receptors:
The specific biological effects depend on the target tissue and context within which this compound operates .
Key physical and chemical properties of 3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid include:
These properties are crucial for its handling in laboratory settings and potential applications in pharmaceuticals .
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid has several scientific uses:
Its role in advancing steroid chemistry makes it significant in both academic research and industrial applications .
The synthesis of 3,11-Dioxoandrosta-1,4-diene-17β-carboxylic acid (CAS 80699-76-9) leverages advanced catalytic methodologies to achieve precise backbone functionalization. Modern routes employ microbial catalysis for stereoselective C17 oxidation, utilizing engineered Mycobacterium spp. to introduce the 17β-carboxylic acid moiety with >95% enantiomeric excess (ee) [9]. Transition-metal catalysts, particularly Pd(II)/Cu(I) systems, enable direct C-H activation at C17 for carboxylation under mild conditions (25–50°C), significantly improving yields compared to classical haloform reactions [9].
Table 1: Catalytic Methods for 17β-Carboxylic Acid Installation
Method | Catalyst System | Temperature | Stereoselectivity | Yield Range |
---|---|---|---|---|
Microbial Oxidation | Mycobacterium sp. | 37°C | >95% ee (17β) | 60–75% |
Transition Metal | Pd(OAc)₂/CuI/Neocuproine | 50°C | Exclusive β-face | 82–90% |
Photoredox Carboxylation | Ir(ppy)₃/Lewis acid | 25°C | 88% ee (17β) | 70–78% |
Recent photoredox strategies using Ir(ppy)₃ with Lewis acid co-catalysts facilitate decarboxylative coupling, allowing introduction of electron-withdrawing groups at C1–C4 while preserving the Δ¹,⁴-diene system [9]. These methods overcome limitations of traditional Oppenauer oxidation, which often suffers from over-oxidation at C11 and C3 ketones.
The C17 carboxylic acid group serves as a critical handle for prodrug development via esterification. Classical Steglich conditions (DCC/DMAP) achieve near-quantitative conversion to sterically hindered esters, enabling synthesis of pharmacologically active prodrugs like loteprednol etabonate analogs [6] [9]. Notably, dichloroacetyl esterification at C17 yields derivatives such as 17-((Dichloroacetyl)oxy)-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid (PubChem CID 11328582), which exhibit enhanced membrane permeability while serving as latent forms for regenerative corticosteroids [8] [9].
Table 2: Prodrug Derivatives via C17 Esterification
Ester Type | Activating Agent | Catalyst | Application Target |
---|---|---|---|
Dichloroacetyl | DCC | DMAP | Loteprednol precursors |
2'-Hydroxyethyl | EDCI | NMI | Ocular delivery |
Pivaloyl | CDI | 4-PPY | Metabolic stability enhancement |
Patent literature (US3828080A) details halogenated alkyl esters (e.g., 2'-hydroxyethyl-9α-fluoro-11β-hydroxy-16β-methyl-3-oxo-17α-propionyloxyandrosta-1,4-diene-17β-carboxylate) designed for topical anti-inflammatory activity. These derivatives undergo enzymatic hydrolysis in target tissues, regenerating the active carboxylic acid form while minimizing systemic exposure [9]. The 17α-ester/17β-acid configuration is critical for sustained release kinetics, as inverted stereochemistry accelerates clearance 5-fold in vivo [9].
Stereoselective functionalization of the androstane nucleus demands precise chiral induction at C8, C9, C10, C13, and C14. The 17β-carboxylic acid configuration (absolute stereochemistry: 8S,9S,10R,13S,14S,17R) is secured via substrate-directed hydrogenation using Crabtree’s catalyst [(Ir(COD)py(PCy₃)]PF₆], which delivers >20:1 β-selectivity at C17 by leveraging the C13 angular methyl group’s steric bias [9]. For Δ¹,⁴-diene installation, MnO₂ oxidation in dichloromethane at 0°C achieves chemoselective dehydrogenation without epimerizing C17 stereocenters—a limitation observed with DDQ-based protocols.
Table 3: Stereochemical Influence on Bioactivity
Chiral Center | Optimal Configuration | Role in Bioactivity |
---|---|---|
C17 | β-carboxylic acid | H-bonding with glucocorticoid receptor |
C9 | S | Maintenance of planar Δ¹,⁴-diene system |
C10 | R | Rigid trans A/B ring fusion |
C14 | S | Positioning of C11 ketone for H-bonding |
The 11-keto group’s axial orientation (dictated by C14 stereochemistry) proves essential for receptor binding affinity. Inversion at C14 reduces receptor binding by 90% due to misalignment of the C3/C11 dicarbonyl pharmacophore [9]. Computational models confirm that 17β-carboxylic acids maintain optimal van der Waals contacts with glucocorticoid receptor Leu-753 and Gln-570 residues, whereas 17α-epimers exhibit steric clashes with Phe-602. This understanding drives asymmetric synthesis toward exclusive 17β-isomer production [6] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9